4-Chloro-2-fluoro-5-sulfamoylaniline
Description
Contextual Significance in Synthetic Organic Chemistry
In synthetic organic chemistry, compounds like 4-Chloro-2-fluoro-5-sulfamoylaniline are prized as intermediates. The aniline (B41778) functional group is a versatile precursor for a myriad of transformations, including diazotization, acylation, and N-alkylation, opening pathways to a diverse range of derivatives. The presence of both fluorine and chlorine atoms allows for selective cross-coupling reactions, a cornerstone of modern synthetic methodology. The sulfamoyl group, in addition to its own reactivity, influences the electronic properties of the aromatic ring, thereby modulating the reactivity of the other substituents.
The synthesis of this compound would likely involve a multi-step sequence, potentially starting from a more readily available substituted benzene (B151609) derivative. A plausible synthetic route could involve the chlorosulfonylation of a 4-chloro-2-fluoroaniline (B1294793) precursor, followed by amination of the resulting sulfonyl chloride to introduce the sulfamoyl group. The precise ordering of these synthetic steps would be crucial to manage the directing effects of the substituents and achieve the desired substitution pattern.
Overview of Aromatic Sulfonamide Scaffolds in Research
The aromatic sulfonamide scaffold is a privileged structure in medicinal chemistry and materials science. dntb.gov.ua This functional group is a key component in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. dntb.gov.ua The sulfonamide group is known to participate in strong hydrogen bonding interactions, which can be crucial for binding to biological targets such as enzymes.
The incorporation of a sulfonamide moiety into an aromatic system, as seen in this compound, imparts specific physicochemical properties. These can include increased acidity of the N-H protons and the ability to act as a bioisostere for other functional groups, such as carboxylic acids. Research on fluorinated sulfonamides has shown that the introduction of fluorine atoms can lead to enhanced biological efficacy. mdpi.com This enhancement can be attributed to factors like resistance to metabolic oxidation and alterations in the electronic nature of the molecule. mdpi.com
Foundational Principles of Fluorine and Chlorine Substituent Effects in Aromatic Systems
The presence of both fluorine and chlorine atoms on the aniline ring of this compound has a profound impact on its chemical reactivity and properties. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect).
In the context of this compound, the fluorine atom at the ortho position and the chlorine atom at the para position relative to the amino group will influence the electron density distribution around the ring. The amino group is a strong activating group and is ortho-, para-directing. The interplay of the electronic effects of all three substituents—amino, chloro, and fluoro—will dictate the outcome of further chemical transformations on the aromatic ring.
Chemical Data of Related Compounds
To provide a comparative context for the properties of this compound, the following table summarizes key data for structurally related compounds.
| Property | 4-Chloro-2-fluoroaniline | 4-Chloro-2-fluoro-5-methylaniline | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid |
| CAS Number | 57946-56-2 nbinno.comsigmaaldrich.com | 116759-33-2 evitachem.com | 4793-22-0 nih.gov |
| Molecular Formula | C₆H₅ClFN nbinno.comsigmaaldrich.com | C₇H₇ClFN evitachem.com | C₇H₅ClFNO₄S nih.gov |
| Molecular Weight | 145.56 g/mol nbinno.comsigmaaldrich.com | 159.59 g/mol evitachem.com | 253.64 g/mol nih.gov |
| Appearance | Beige liquid nbinno.com | Pale yellow crystalline solid evitachem.com | Data not available |
| Boiling Point | 104-107 °C at reduced pressure nbinno.com | Not experimentally determined evitachem.com | Data not available |
| Melting Point | Data not available | 50–52 °C evitachem.com | Data not available |
| Solubility | Slightly soluble in water, more soluble in organic solvents nbinno.com | Highly soluble in organic solvents, sparingly soluble in water evitachem.com | Data not available |
Structure
3D Structure
Properties
Molecular Formula |
C6H6ClFN2O2S |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-amino-2-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H6ClFN2O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
TXBDAHLPHMWZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Fluoro 5 Sulfamoylaniline and Its Key Precursors
Strategies for Introducing the Sulfamoyl Group
The introduction of a sulfamoyl group (-SO₂NH₂) onto an aromatic ring is a critical step in the synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline. This transformation can be achieved through several established methodologies, with the most common route proceeding via a sulfonyl chloride intermediate.
Direct Sulfonamidation of Anilines
Direct sulfonamidation involves the formation of a sulfonamide bond by directly reacting an aniline (B41778) with a sulfonating agent. While historically challenging, modern methods have been developed to facilitate this transformation. For instance, electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids has been shown to produce N-phenylbenzenesulfonamide derivatives, demonstrating a direct C-S bond formation pathway. Another approach involves the reaction of anilines with sulfinate salts, which can be mediated by visible light photocatalysis to generate sulfonyl radicals that couple with the aniline derivatives. However, these direct methods are often substrate-specific, and their application to complex, sterically hindered, and electronically deactivated substrates like 4-chloro-2-fluoroaniline (B1294793) requires specific adaptation.
Conversion from Sulfonyl Chlorides to Sulfonamides
The most traditional and widely employed method for preparing arylsulfonamides is a two-step process involving the formation of an aryl sulfonyl chloride intermediate, followed by its reaction with ammonia (ammonolysis).
Step 1: Chlorosulfonylation The key precursor, 4-chloro-2-fluoroaniline, can be converted to its corresponding sulfonyl chloride, 2-amino-5-chloro-4-fluorobenzene-1-sulfonyl chloride. This is typically achieved by reacting the aniline with an excess of chlorosulfonic acid (ClSO₃H). The reaction is an electrophilic aromatic substitution where the powerful electrophile, generated from chlorosulfonic acid, attacks the activated benzene (B151609) ring. The amino group is a strong ortho-, para-director; in the case of 4-chloro-2-fluoroaniline, the position ortho to the amine and meta to the halogens is sterically and electronically favored for substitution. Patents describing the synthesis of similar structures, such as 5-chloro-2,4-disulfamylaniline, detail the use of chlorosulfonic acid in combination with thionyl chloride or phosphorus pentachloride to effect the chlorosulfonation of chloroanilines google.comgoogle.com.
Step 2: Ammonolysis The resulting 2-amino-5-chloro-4-fluorobenzene-1-sulfonyl chloride is then reacted with an ammonia source to form the sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom. Concentrated aqueous ammonia or ammonia gas bubbled through a solution of the sulfonyl chloride in an appropriate solvent (e.g., t-butanol, ethanol) is commonly used google.comgoogle.comgoogle.com. The reaction typically proceeds readily to yield the final product, this compound.
A similar pathway has been documented for the preparation of 5-chloro-2-aminobenzene sulfonamide, where 5-chloro-2-nitrobenzenesulfonyl chloride is first subjected to an ammonolysis reaction with aqueous ammonia, followed by the reduction of the nitro group to an amine google.com.
Table 1: Representative Two-Step Sulfonamide Synthesis
| Step | Reaction | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Chlorosulfonation | Chlorosulfonic acid (ClSO₃H), Thionyl chloride (SOCl₂) | Aryl Sulfonyl Chloride | google.comgoogle.com |
Alternative Synthetic Routes to Arylsulfonamides
Beyond the classical sulfonyl chloride route, other methods have been developed for arylsulfonamide synthesis. One notable strategy involves the synthesis of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid from 2-chloro-4-nitrobenzoic acid. This sulfonyl chloride can then be reacted with various anilines to form sulfonamide linkages nih.gov. While this example involves a benzoic acid scaffold, the principles of forming the sulfonyl chloride and subsequent reaction with an amine are directly analogous.
Synthesis of Halogenated Anilines and Nitrobenzene Intermediates
The synthesis of the key precursor, 4-chloro-2-fluoroaniline, is a crucial prerequisite. This is generally accomplished by first synthesizing a corresponding nitrobenzene derivative, which is then reduced to the target aniline. This sequence allows for precise control over the introduction of the various functional groups.
Selective Halogenation Procedures (Chlorination, Fluorination)
The strategic placement of halogen atoms is central to the synthesis. A documented route to the precursor 4-chloro-2-fluoronitrobenzene begins with 3-chloroaniline (B41212) researchgate.net. The synthesis proceeds through several steps that incorporate the required halogen pattern:
Acetylation: The amino group of 3-chloroaniline is first protected as an acetanilide to modulate its reactivity and directing effect.
Nitration: The resulting 3-chloroacetanilide undergoes electrophilic nitration. The acetylamino group is a strong ortho-, para-director. Nitration occurs primarily at the para position relative to the acetylamino group, yielding 3-chloro-4-nitroacetanilide.
Deprotection: The acetyl group is removed by acid hydrolysis to give 5-chloro-2-nitroaniline.
Schiemann Reaction: The amino group of 5-chloro-2-nitroaniline is converted to a fluorine atom via a diazonium salt. The aniline is diazotized with sodium nitrite in the presence of an acid, and the resulting diazonium salt is then subjected to thermal decomposition in the presence of a fluoride source (e.g., from hexafluorophosphoric acid), which replaces the diazonium group with fluorine to yield the desired 4-chloro-2-fluoronitrobenzene researchgate.net.
This multi-step sequence ensures the correct 1,2,4-substitution pattern of the fluoro, chloro, and nitro groups.
Nitro Group Introduction and Reduction to Amine
Nitro Group Introduction As described above, the introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid researchgate.net. The regiochemical outcome of the nitration is controlled by the directing effects of the substituents already present on the aromatic ring. In the synthesis starting from 3-chloroacetanilide, the powerful para-directing effect of the acetylamino group dictates the position of the incoming nitro group.
Reduction to Amine The final step in the synthesis of the 4-chloro-2-fluoroaniline precursor is the reduction of the nitro group in 4-chloro-2-fluoronitrobenzene. This is a standard and highly efficient transformation in organic synthesis. Several methods are available:
Catalytic Hydrogenation: This is a common industrial method where the nitro compound is hydrogenated using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) chemicalbook.com. The reaction is typically carried out in a solvent like ethanol at elevated temperature and pressure chemicalbook.com.
Metal-Acid Reduction: A classic and reliable laboratory method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. For instance, 5-chloro-2-nitrobenzenesulfonamide has been effectively reduced to 5-chloro-2-aminobenzene sulfonamide using reduced iron powder in an ethanol/water mixture google.com.
The choice of reduction method often depends on the scale of the reaction and the presence of other functional groups in the molecule.
Table 2: Synthesis of 4-chloro-2-fluoroaniline Precursor
| Step | Starting Material | Reaction | Product | Reference |
|---|---|---|---|---|
| 1 | 3-Chloroaniline | Acetylation, Nitration, Deprotection, Schiemann Reaction | 4-Chloro-2-fluoronitrobenzene | researchgate.net |
| 2 | 4-Chloro-2-fluoronitrobenzene | Catalytic Hydrogenation (H₂/Pd-C) | 4-Chloro-2-fluoroaniline | chemicalbook.com |
Diazotization and Fluorination Techniques for Aromatic Systems
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. Direct fluorination is often too reactive and non-selective. Therefore, indirect methods, most notably the Balz-Schiemann reaction, are frequently employed. This reaction provides a reliable route to aryl fluorides from primary aromatic amines via a diazonium salt intermediate.
The process begins with the diazotization of a suitable aromatic amine precursor, such as an aminobenzenesulfonamide derivative, using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a fluorine source, classically tetrafluoroboric acid (HBF₄), to precipitate the corresponding diazonium tetrafluoroborate salt. wikipedia.org Gentle thermal or photolytic decomposition of this salt then yields the desired aryl fluoride, with the expulsion of nitrogen gas and boron trifluoride. wikipedia.org
The general mechanism of the Balz-Schiemann reaction is as follows:
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Formation of Diazonium Tetrafluoroborate: Ar-N₂⁺X⁻ + HBF₄ → Ar-N₂⁺BF₄⁻(s) + HX
Thermal Decomposition: Ar-N₂⁺BF₄⁻(s) → Ar-F + N₂(g) + BF₃(g)
While the Balz-Schiemann reaction is a cornerstone of aromatic fluorination, modifications have been developed to improve yields and safety. For instance, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) can be used in place of tetrafluoroborate, sometimes leading to better outcomes for specific substrates. wikipedia.org Furthermore, performing the diazotization in anhydrous hydrogen fluoride can be an alternative route. wikipedia.org A greener approach involves the use of ionic liquids as the reaction medium, which can simplify product isolation and allow for the recycling of the solvent.
| Step | Description | Typical Reagents | Key Considerations |
|---|---|---|---|
| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | NaNO₂, HCl or H₂SO₄ | Low temperatures (0-5 °C) are crucial to prevent decomposition of the diazonium salt. |
| Fluorination | Introduction of the fluorine atom via a diazonium tetrafluoroborate intermediate. | HBF₄, HPF₆, HSbF₆ | The choice of counterion can influence the yield and stability of the intermediate salt. |
| Decomposition | Thermal or photolytic cleavage of the C-N bond to form the aryl fluoride. | Heat or UV light | Careful temperature control is necessary to avoid explosive decomposition. |
Catalytic Approaches in Advanced Organic Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The preparation of this compound and its precursors can benefit significantly from such approaches.
Palladium-Catalyzed Reactions for Aromatic Coupling (e.g., Borylation)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing precursors to this compound, reactions like the Suzuki-Miyaura coupling are of great interest. wikipedia.orgmusechem.comlibretexts.orgorganic-chemistry.org This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgmusechem.comlibretexts.orgorganic-chemistry.org
For instance, a suitably substituted aryl halide could be coupled with a boronic acid derivative to construct a more complex molecular framework. The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates involved. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, while a wide variety of phosphine ligands are used to tune the reactivity and stability of the catalyst. organic-chemistry.org
Hydrogenation Techniques for Nitro Compound Reduction
The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines. Catalytic hydrogenation is a clean and efficient method for this conversion, often employing transition metal catalysts such as palladium, platinum, or nickel.
In a typical procedure, the nitroaromatic precursor is dissolved in a suitable solvent and subjected to a hydrogen atmosphere in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). The reaction proceeds with high chemoselectivity, meaning the nitro group can be reduced without affecting other functional groups like halogens or sulfamoyl moieties, provided the conditions are carefully controlled.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | High activity and selectivity, widely used. | Can sometimes lead to dehalogenation. |
| Raney Nickel (Raney Ni) | H₂ gas, often at elevated temperature and pressure. | Cost-effective. | Pyrophoric, requires careful handling. |
| Platinum(IV) oxide (PtO₂) | H₂ gas, acidic or neutral conditions. | Effective for a wide range of substrates. | More expensive than nickel-based catalysts. |
The chemoselective reduction of a nitro group in the presence of a chloro substituent is a key challenge that needs to be addressed. The choice of catalyst and the addition of inhibitors can play a crucial role in preventing hydrodechlorination. For example, modified palladium catalysts have been developed to enhance the selective hydrogenation of chloronitrobenzenes to chloroanilines. mdpi.com
Metal-mediated Aromatic Functionalization
Metal-mediated reactions provide powerful strategies for the regioselective functionalization of aromatic rings. One such technique is Directed Ortho-Metalation (DoM), which allows for the introduction of electrophiles specifically at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org A DMG is a functional group that can coordinate to an organolithium reagent, directing the deprotonation to the adjacent ortho position.
Common DMGs include amides, carbamates, and ethers. In the context of synthesizing precursors for this compound, a strategically placed DMG could be used to introduce a substituent at a specific location on the aromatic ring. For example, a sulfamoyl group or a protected amine could potentially act as a DMG, facilitating the introduction of other functional groups. The relative directing ability of different groups is an important consideration in designing a synthetic route, with fluorine often being a stronger director than chlorine or a methoxy group in certain systems. semanticscholar.org
The general process of DoM involves:
Coordination of an organolithium reagent (e.g., n-butyllithium) to the DMG.
Deprotonation of the ortho-proton to form an aryllithium intermediate.
Quenching of the aryllithium with an electrophile to introduce the desired functional group.
Optimization of Reaction Conditions and Yields in Academic Synthesis
For multi-step syntheses, it is crucial to consider the compatibility of functional groups and the purification of intermediates. The optimization process can be guided by a thorough understanding of the reaction mechanisms and the potential side reactions. For instance, in the hydrogenation of a nitro precursor, minimizing the formation of dehalogenated byproducts is a key optimization goal. This might be achieved by screening different catalysts, solvents, and hydrogen pressures.
In the context of drug discovery and development, where efficiency and cost-effectiveness are paramount, process optimization is of utmost importance. The synthesis of furosemide, a structurally related diuretic drug, has been the subject of optimization studies to improve its release profile and bioavailability. nih.govumy.ac.iddistantreader.orgresearchgate.netresearchgate.net These studies often employ experimental design methodologies to efficiently explore the effects of multiple variables on the final product characteristics. While focused on formulation, the underlying principles of systematic optimization are equally applicable to the chemical synthesis of the active pharmaceutical ingredient itself.
The development of robust and scalable synthetic routes in academia lays the foundation for potential industrial production. Therefore, a focus on using readily available and inexpensive starting materials, minimizing the number of synthetic steps, and ensuring high yields at each stage are critical aspects of the optimization process.
Chemical Transformations and Derivatization of 4 Chloro 2 Fluoro 5 Sulfamoylaniline
Reactivity of the Sulfamoyl Moiety
The sulfamoyl group (-SO₂NH₂) is a robust functional group that can undergo various transformations, enabling the introduction of diverse substituents.
The nitrogen atom of the sulfamoyl group in 4-Chloro-2-fluoro-5-sulfamoylaniline possesses lone pair electrons and can act as a nucleophile, although its nucleophilicity is significantly reduced by the adjacent strongly electron-withdrawing sulfonyl group. Nevertheless, under appropriate basic conditions to deprotonate the nitrogen, N-alkylation and N-acylation reactions can be achieved.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom of the sulfonamide. The reaction typically proceeds via an Sₙ2 mechanism, where a deprotonated sulfonamide anion attacks an alkyl halide or another suitable electrophile. The choice of base and solvent is critical to the success of this transformation.
Table 1: Illustrative Conditions for N-Alkylation of Sulfonamides
| Reagent | Base | Solvent | General Conditions |
| Alkyl Halide (R-X) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C to room temperature |
| Alkyl Halide (R-X) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux |
| Dialkyl Sulfate ((R'O)₂SO₂) | Sodium Hydroxide (NaOH) | Water/Dioxane | Room temperature to 60 °C |
N-Acylation: This involves the reaction of the sulfamoyl group with an acylating agent, such as an acyl chloride or anhydride, to form an N-acylsulfonamide. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. The acylation of amines is a fundamental reaction in organic synthesis. researchgate.net
Table 2: Representative N-Acylation Reactions of Amines/Sulfonamides
| Acylating Agent | Base | Solvent | General Conditions |
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature |
| Acetic Anhydride | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room temperature |
| Benzoyl Chloride | Sodium Hydroxide (aq) | Dichloromethane (DCM) | Room temperature (Schotten-Baumann conditions) |
Sulfonamides are generally stable to hydrolysis. However, under harsh acidic or basic conditions, the sulfur-nitrogen bond can be cleaved. This reactivity can be exploited for the interconversion of the sulfamoyl group into other functionalities, although such transformations are less common than N-functionalization. More synthetically useful are reactions that transform the sulfonamide into other sulfur-containing functional groups or remove it entirely under specific reductive conditions.
Aromatic Ring Functionalization
The substituted benzene (B151609) ring of this compound is amenable to several types of functionalization, including nucleophilic and electrophilic substitution, as well as modern cross-coupling reactions. The existing substituents heavily influence the position and feasibility of these reactions.
The aromatic ring of this compound is electron-deficient due to the presence of the fluoro, chloro, and sulfamoyl groups, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr). Aryl halides with electron-withdrawing substituents are known to undergo this type of reaction. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.
The fluorine atom, being more electronegative, is generally a better leaving group than chlorine in SₙAr reactions, provided the ring is sufficiently activated. The positions ortho and para to the strongly electron-withdrawing sulfamoyl group are particularly activated towards nucleophilic attack. Therefore, nucleophilic displacement of the fluorine atom at the C2 position is plausible. The reactivity is further enhanced by the presence of the chloro and sulfamoyl groups. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these transformations. The regioselectivity of SₙAr reactions is a well-documented phenomenon. mdpi.comnih.gov
Electrophilic Aromatic Substitution (EAS) on the ring is challenging due to the deactivating nature of the halogen and sulfamoyl substituents. However, the aniline (B41778) group is a powerful activating group and is ortho, para-directing. The directing effects of the substituents are as follows:
-NH₂: Strongly activating, ortho, para-directing.
-F: Weakly deactivating, ortho, para-directing.
-Cl: Weakly deactivating, ortho, para-directing.
-SO₂NH₂: Strongly deactivating, meta-directing.
The position of electrophilic attack will be determined by the interplay of these directing effects. The most likely position for substitution would be ortho to the strongly activating amino group (at C6), which is also meta to the deactivating chloro and sulfamoyl groups. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.comlibretexts.org A patent for the preparation of a related compound, 4-chloro-2-fluoro-5-nitroacetophenone, utilizes a Friedel-Crafts acylation reaction on a 3-fluoroacetanilide precursor. google.com
The chlorine atom on the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for the synthesis of biaryls and other complex molecules. researchgate.net Halogenated quinazolines and quinolines have been shown to be viable substrates for Suzuki-Miyaura cross-coupling reactions. researchgate.net
For this compound, the chlorine at C4 can potentially be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Examples |
| Aryl Chloride | This compound |
| Boronic Acid/Ester | Phenylboronic acid, Pyridine-3-boronic acid, etc. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/Water, Dioxane/Water, THF |
Modifications Involving the Primary Amine Group
The primary amino group (-NH2) is the most reactive site for derivatization in this compound. It readily participates in reactions typical of aromatic amines, including acylation, condensation, and cyclization, serving as a key building block in organic synthesis.
While the primary amine of this compound is expected to undergo standard acylation reactions with acyl chlorides or carboxylic anhydrides to form the corresponding amides, specific examples of these transformations are not extensively detailed in readily available scientific literature. Similarly, the reaction with isocyanates to form urea (B33335) derivatives is a plausible transformation based on the general reactivity of anilines. These reactions would involve the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent or isocyanate.
The condensation of the primary amine of this compound with aldehydes or ketones is expected to yield imines, also known as Schiff bases. This reaction typically proceeds under acid catalysis and involves the formation of a carbinolamine intermediate followed by dehydration to form the characteristic carbon-nitrogen double bond. While stable imine derivatives of this specific aniline are not widely reported, the formation of an imine is a crucial intermediate step in cyclization reactions, such as the synthesis of quinazoline (B50416) systems.
A significant application of this compound is its use as a precursor in the synthesis of substituted heterocyclic systems, particularly quinazolines. One documented method involves a multi-step, one-pot reaction where this compound is reacted with a substituted benzaldehyde, such as 2-chlorobenzaldehyde, in the presence of an oxidizing agent.
This transformation is exemplified by the synthesis of 6-chloro-8-fluoro-7-(N,N-dimethylsulfamoyl)-2-(2-chlorophenyl)quinazolin-4(3H)-one. The process begins with the reaction of 4-chloro-2-fluoro-5-(N,N-dimethylsulfamoyl)aniline with 2-chlorobenzaldehyde, which likely forms an imine intermediate. This is followed by a cyclization and oxidation sequence to construct the quinazoline core.
Table 1: Example of Cyclization Reaction to Form a Quinazoline Derivative
| Reactants | Reagents/Conditions | Product |
| 4-chloro-2-fluoro-5-(N,N-dimethylsulfamoyl)aniline, 2-chlorobenzaldehyde | 1) p-toluenesulfonic acid, toluene, reflux; 2) Chloramine-T hydrate, N-methyl-2-pyrrolidone; 3) 3M HCl, reflux | 6-chloro-8-fluoro-7-(N,N-dimethylsulfamoyl)-2-(2-chlorophenyl)quinazolin-4(3H)-one |
This type of cyclization demonstrates the utility of this compound as a key building block for complex heterocyclic structures that are scaffolds in medicinal chemistry.
Stereoselective and Regioselective Synthetic Transformations
The synthetic transformations involving this compound inherently involve considerations of regioselectivity due to the unsymmetrical substitution pattern of the aniline ring.
In the context of cyclization reactions to form quinazolines, the reaction is highly regioselective. The nitrogen of the primary amine and an adjacent carbon atom on the aniline ring become part of the newly formed heterocyclic ring. The substitution pattern on the starting aniline directly dictates the substitution pattern on the resulting quinazoline. For instance, in the synthesis of 6-chloro-8-fluoro-7-(sulfamoyl)quinazoline derivatives, the chloro, fluoro, and sulfamoyl groups of the parent aniline retain their relative positions on the benzo portion of the quinazoline ring system. The cyclization occurs in a predictable manner, ensuring the formation of a single major regioisomer.
While the potential for creating chiral centers exists when derivatizing the sulfamoyl or amino groups with chiral reagents, specific examples of stereoselective transformations involving this compound are not prominently featured in the surveyed literature. The primary focus of its documented use lies in regioselective cyclizations where the aromatic core serves as a scaffold.
Applications of 4 Chloro 2 Fluoro 5 Sulfamoylaniline As a Building Block in Complex Molecule Synthesis
Role in the Synthesis of Advanced Sulfonamide Derivatives
The primary amine and the sulfamoyl moiety of 4-chloro-2-fluoro-5-sulfamoylaniline are key functional groups that drive its application in the synthesis of advanced sulfonamide derivatives. The sulfonamide group is a critical pharmacophore found in a multitude of clinically used drugs, exhibiting activities such as antibacterial, diuretic, and anti-inflammatory properties. researchgate.net The classical and most common method for creating sulfonamide derivatives involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.netijarsct.co.inekb.eg
In this context, this compound can react through its primary amino group with various sulfonyl chlorides to yield more complex N-acylated sulfonamides. Conversely, the sulfamoyl group (-SO₂NH₂) can be further functionalized, although reactions at the aromatic amino group are typically more facile. The presence of the electron-withdrawing chloro, fluoro, and sulfamoyl groups modifies the reactivity of the aniline (B41778) amine, which is a crucial consideration in designing synthetic pathways. These substituents make the amino group less nucleophilic compared to unsubstituted aniline, potentially requiring more specific or forcing reaction conditions to achieve desired transformations.
The development of efficient synthetic procedures for sulfonamides remains an active area of research, with transition metal-free and metal-catalyzed methods being explored to improve yields and substrate scope. researchgate.netijarsct.co.in The use of this compound as a scaffold allows for the introduction of structural diversity, leading to the generation of libraries of novel sulfonamide compounds for biological screening.
Contributions to the Development of Agrochemical Intermediates and Analogues
The structural motifs present in this compound are also valuable in the agrochemical industry. Halogenated and sulfonamide-containing compounds are frequently used in the development of herbicides, fungicides, and pesticides due to their potent biological activity. nbinno.com For instance, trifluoromethylpyridine moieties, which share the halogenated aromatic characteristic, are key components in successful herbicides like fluazifop-butyl. nih.gov
This compound serves as a key intermediate for synthesizing agrochemical analogues. Its aniline functionality can be diazotized and converted to other functional groups, or it can be condensed with other molecules to build more complex structures. The chloro and fluoro substituents enhance the lipophilicity and metabolic stability of the resulting agrochemicals, which can improve their efficacy and persistence in the field. The sulfonamide group, a known pharmacophore in herbicides that inhibit enzymes like acetohydroxyacid synthase (AHAS), further underscores the utility of this building block in creating new crop protection agents. nih.gov
Precursor in Medicinal Chemistry Research for New Chemical Entities (NCEs) (Focus on Synthesis and in vitro Biological Evaluation)
The unique combination of reactive sites makes this compound an attractive starting material for the synthesis of New Chemical Entities (NCEs) in medicinal chemistry. Its structure can be systematically modified to explore structure-activity relationships (SAR) and develop potent and selective modulators of biological targets.
The sulfonamide moiety is a well-established zinc-binding group and is central to the design of inhibitors for metalloenzymes, most notably carbonic anhydrases (CAs). The primary sulfonamide group of this compound can be elaborated upon by modifying the aniline portion of the molecule, attaching various side chains or heterocyclic systems to target specific isoforms of CAs.
Furthermore, the aniline group can be used as a handle to construct inhibitors for other enzyme classes. For example, it can be a key component in building the core structures of kinase inhibitors, which often feature a heterocyclic hinge-binding motif attached to a substituted aniline. The synthesis typically involves condensation or coupling reactions to link the aniline nitrogen to a suitable heterocyclic core. The chloro and fluoro substituents can provide key interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity. The fluorine atom, in particular, is often used in drug design to modulate physicochemical properties and block metabolic pathways. researchgate.net
| Target Enzyme Class | Role of this compound | Example Synthetic Strategy | In Vitro Evaluation |
| Carbonic Anhydrases | Provides the core benzenesulfonamide (B165840) scaffold. | Derivatization of the amino group to introduce diverse side chains. | Enzyme inhibition assays to determine IC₅₀ values against various CA isoforms. |
| Kinases | Serves as the substituted aniline fragment for hinge-binding motifs. | Condensation with chloro-pyrimidines or related heterocycles. | Kinase activity assays to measure inhibition (IC₅₀) and selectivity profiling. |
| Hydrolases (e.g., Proteases) | Acts as a scaffold to attach pharmacophores targeting the active site. | Acylation or coupling reactions to introduce recognition elements. | Enzymatic assays to determine inhibitory potency and mechanism of action. |
Heterocyclic structures are foundational in medicinal chemistry, and this compound is a valuable precursor for their synthesis. The amino group can be readily transformed into a diazonium salt, which is a versatile intermediate for various cyclization reactions. Alternatively, it can act as a nucleophile in condensation reactions to form different heterocyclic rings.
For example, the synthesis of substituted pyrimidines can be achieved by reacting the aniline with appropriate 1,3-dicarbonyl compounds or their equivalents. scbt.com The synthesis of 1,3,4-oxadiazoles can be accomplished through a multi-step sequence starting with the conversion of the aniline to a hydrazine (B178648) derivative, followed by cyclization with a carboxylic acid or its equivalent. nih.gov The synthesis of thiazoles can involve the Hantzsch thiazole (B1198619) synthesis, where the aniline is part of a thiourea (B124793) derivative that reacts with an α-haloketone. The diverse reactivity of this building block allows for its incorporation into a wide array of important heterocyclic scaffolds. nih.gov
| Heterocyclic System | Synthetic Approach | Role of the Building Block |
| Pyrimidines | Condensation with β-dicarbonyl compounds or their synthons. | Provides the N-1 and an attached substituted phenyl ring. |
| Oxadiazoles | Multi-step synthesis via a hydrazine intermediate, followed by cyclization. | The aniline is the starting point for the hydrazine functionality. |
| Thiazoles | Hantzsch synthesis pathway from a corresponding thiourea derivative. | The aniline forms the basis of the N-aryl thiourea reactant. |
| Benzimidazoles | Cyclization of an ortho-phenylenediamine derivative. | The aniline is a precursor to the required diamine after introduction of a second amino group. nih.gov |
In the early stages of drug discovery, understanding how a small molecule binds to its protein target is crucial. This compound serves as a versatile scaffold for synthesizing ligands designed for such in vitro studies. Techniques like X-ray crystallography and NMR spectroscopy require ligands that exhibit specific binding properties.
Researchers can systematically modify the scaffold to probe interactions within a protein's binding pocket. The aniline group can be used as an attachment point for linkers or reporter groups. The chloro and fluoro substituents offer specific probes for halogen bonding and hydrophobic interactions, while the sulfonamide group can form key hydrogen bonds or coordinate with metal ions in the active site. The synthesis of a focused library of analogues derived from this compound allows for a detailed exploration of the SAR, providing valuable data for computational modeling and the rational design of more potent and selective ligands.
Combinatorial Chemistry Approaches utilizing the Compound Scaffold
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, creating chemical libraries for high-throughput screening. nih.gov The multiple reactive sites on this compound make it an excellent building block for such approaches. nih.gov
The compound can be immobilized on a solid support via its amino group, allowing for subsequent reactions to be carried out on the sulfamoyl group or the aromatic ring. Alternatively, the core scaffold can be modified in solution-phase parallel synthesis. For instance, the amino group can be reacted with a diverse set of sulfonyl chlorides, carboxylic acids, or isocyanates, while the sulfamoyl group could potentially be functionalized with another set of reagents. This strategy allows for the systematic and rapid generation of a matrix of related compounds, where each molecule contains the core 4-chloro-2-fluoro-5-sulfamoylphenyl moiety but differs in the substituents at one or more positions. Such libraries are invaluable for screening against biological targets to identify initial "hit" compounds. nih.gov
Computational and Theoretical Investigations of 4 Chloro 2 Fluoro 5 Sulfamoylaniline and Its Derivatives
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic and geometric structure of molecules. These calculations can elucidate fundamental properties that govern a molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying complex systems. DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with basis sets like 6-31G(d,p), are employed to optimize the molecular geometry and determine various electronic properties. scispace.comresearchgate.net
For instance, DFT studies on compounds structurally related to 4-Chloro-2-fluoro-5-sulfamoylaniline, such as 4-Chloro-2-fluoro-5-methylaniline, provide insights into their geometry. evitachem.com The calculations can predict bond lengths and dihedral angles, which often show good agreement with experimental data. evitachem.comnih.gov These studies confirm the influence of substituents like fluorine and chlorine on the benzene (B151609) ring's geometry. evitachem.com Theoretical vibrational frequencies calculated via DFT are also a key tool for interpreting experimental FT-IR and FT-Raman spectra. scispace.comresearchgate.net
Table 1: Selected Calculated Geometric Parameters for 4-Chloro-2-fluoro-5-methylaniline using DFT (B3LYP/6-31G)*
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-F | 1.352 | 1.350 |
| C-Cl | 1.730 | 1.734 |
| C-N | 1.402 | N/A |
| Dihedral Angles (°) | ||
| F−C2−C1−C6 | 0.3 | N/A |
| C1−C2−C6−N | -30.2 | N/A |
Data sourced from EvitaChem. evitachem.com
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP surface map illustrates the charge distribution within a molecule, with different colors representing different potential values. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. evitachem.comresearchgate.net
In a related compound, 4-Chloro-2-fluoro-5-methylaniline, MESP analysis shows the maximum negative potential is located near the highly electronegative fluorine atom. evitachem.com Conversely, positive potential is localized on the hydrogen atoms of the amino group. evitachem.com This information is crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological targets or other reagents. nih.gov
Table 2: MESP Values for 4-Chloro-2-fluoro-5-methylaniline
| Location | Electrostatic Potential (a.u.) |
|---|---|
| Near Fluorine Atom | -0.152 |
| At Amino Hydrogens | +0.126 |
Data sourced from EvitaChem. evitachem.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. thaiscience.infomdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.govnih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. nih.gov This analysis is often performed using DFT calculations. For example, in studies of copper (II) complexes of quinoline derivatives, a smaller HOMO-LUMO gap was interpreted as indicating high chemical and biological activity. nih.gov
Table 3: Calculated HOMO-LUMO Energy Gaps for Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Furosemide | -6.53 | -1.77 | 4.76 |
| [(7-chloroquinolin-4-yl)amino]acetophenone Copper(II) Complex (4a) | N/A | N/A | 3.847 |
| [(7-chloroquinolin-4-yl)amino]acetophenone Copper(II) Complex (5a) | N/A | N/A | 3.932 |
Data sourced from Maced. J. Chem. Chem. Eng. and EXCLI Journal. nih.govresearchgate.net
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are computational techniques used to model the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods are instrumental in drug discovery and development.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This modeling helps to understand the basis of a molecule's biological activity by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the active site residues of the target. nih.govresearchgate.net
For example, a molecular docking study of furosemide, a derivative of this compound, was used to support its potential anticonvulsant activity. researchgate.net Similarly, docking simulations of other sulfamoylbenzamide derivatives have revealed their binding modes within the active sites of enzymes like α-glucosidase and α-amylase, corroborating their potential as antidiabetic agents. nih.gov These studies are crucial for structure-activity relationship (SAR) analysis and for designing more potent and specific inhibitors. nih.govnih.gov
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. rsc.org Understanding the preferred conformation of a molecule is essential as it often dictates its biological activity. nih.gov
Table 4: Relative Energies of Chloro-azaindole-carbaldehyde Dimers
| Compound | Energy Difference between Dimers (kcal/mol) | More Stable Dimer |
|---|---|---|
| 5-chloro-7-azaindole-3-carbaldehyde | 3.5 - 4.2 | Dimer 1 |
| 4-chloro-7-azaindole-3-carbaldehyde | 4.6 - 5.3 | Dimer 2 |
Data sourced from MDPI. mdpi.com
Structure-Activity Relationship (SAR) Elucidation through Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Computational methods provide a powerful lens through which to examine these relationships at a molecular level. For this compound, the interplay of its substituent groups—chloro, fluoro, and sulfamoyl—on the aniline (B41778) scaffold is critical to its potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For aromatic sulfonamides, QSAR studies have revealed that topological indices, which describe molecular size, shape, and branching, can be used to model their inhibitory activity against enzymes like carbonic anhydrase. researchgate.net For derivatives of this compound, a QSAR model could be developed to predict their activity based on descriptors such as electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and lipophilicity (e.g., logP). mdpi.com Such models are instrumental in prioritizing compounds for synthesis and biological testing.
The specific placement of substituents on the aniline ring significantly impacts the molecule's properties. For instance, in other aniline derivatives, the position of substituents (ortho, meta, or para) has been shown to affect lipophilicity and, consequently, pharmacokinetic profiles. nih.gov In the case of this compound, the ortho-fluoro and para-chloro substituents, along with the meta-sulfamoyl group relative to the amino group, create a unique electronic and steric environment. Computational analysis of the electrostatic potential surface could reveal regions of positive and negative charge, highlighting potential sites for intermolecular interactions with biological targets.
Furthermore, SAR studies on substituted sulfamoyl benzamidothiazoles have demonstrated that modifications to the phenyl ring, such as the introduction of bromo substituents, can be explored to probe functional group compatibility and identify more potent analogs. nih.gov Similar strategies could be computationally modeled for this compound to predict the impact of various substitutions on its activity.
Table 1: Key Substituent Effects in Aromatic Compounds Relevant to SAR
| Substituent Group | Position | Potential Influence on Activity | Computational Investigation Method |
| Fluoro | ortho | Can influence pKa of the amino group, alter conformation, and participate in hydrogen bonding. | DFT calculations for geometry optimization and electronic properties. |
| Chloro | para | Affects lipophilicity and can engage in halogen bonding. | Molecular Lipophilicity Potential (MLP) calculations. |
| Sulfamoyl | meta | Acts as a strong hydrogen bond donor and acceptor, crucial for receptor binding. | Molecular docking simulations and analysis of intermolecular interactions. |
| Amino | - | Key site for derivatization and can be involved in salt bridge formation. | pKa prediction using computational tools. |
Reaction Mechanism Studies and Transition State Modeling
Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Computational chemistry offers powerful tools to investigate these mechanisms, including the characterization of intermediates and transition states.
A plausible synthetic route to this compound likely involves multi-step synthesis starting from a simpler aniline or nitrobenzene precursor. Key reactions in the synthesis of such substituted anilines often include diazotization followed by a Sandmeyer or similar substitution reaction. organic-chemistry.orgorganic-chemistry.orgncert.nic.inwikipedia.orgopenochem.org
The diazotization of a primary aromatic amine involves its reaction with nitrous acid to form a diazonium salt. organic-chemistry.org Computational studies can model this reaction to determine the energies of the intermediates and the activation energy of the rate-determining step. Density Functional Theory (DFT) is a common method used for such investigations. nih.gov By calculating the potential energy surface, researchers can identify the lowest energy pathway for the reaction to proceed.
Following diazotization, a Sandmeyer reaction can be used to introduce a chloro or other group onto the aromatic ring. wikipedia.orgopenochem.org The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from a copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. wikipedia.org Computational modeling can be employed to study this electron transfer process and the subsequent steps of the reaction. Transition state modeling, in particular, can provide detailed information about the geometry and energy of the transition state structure, which is the highest energy point along the reaction coordinate. This information is invaluable for understanding the factors that control the reaction rate and selectivity.
Table 2: Computational Approaches to Studying Reaction Mechanisms
| Reaction Step | Computational Method | Information Gained |
| Diazotization | DFT, Ab initio molecular orbital theory | Potential energy surface, energies of intermediates and transition states. nih.gov |
| Sandmeyer Reaction | DFT, Transition State Theory | Mechanism of electron transfer, geometry and energy of the transition state, reaction kinetics. researchgate.net |
| Nucleophilic Aromatic Substitution | QSRR (Quantitative Structure-Reactivity Relationship) | Prediction of reaction rates and site selectivity based on molecular descriptors. |
Advanced Analytical Research Techniques for Characterization and Purity Assessment
Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-2-fluoro-5-sulfamoylaniline, a combination of 1D and 2D NMR experiments would be required for unambiguous assignment.
¹H NMR: This experiment would identify all the hydrogen atoms (protons) in the molecule. The spectrum would be expected to show distinct signals for the two aromatic protons and the protons on the aniline (B41778) (-NH₂) and sulfamoyl (-SO₂NH₂) groups. The chemical shift (δ, in ppm) of each signal would provide clues about its electronic environment. Splitting patterns (singlet, doublet, etc.) would reveal how many adjacent protons each proton is coupled to, helping to establish their relative positions on the benzene (B151609) ring.
¹³C NMR: This technique maps the carbon skeleton. The spectrum for this compound would display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts would be influenced by the attached substituents (-NH₂, -F, -Cl, -SO₂NH₂), allowing for the assignment of each carbon to its position.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial and highly sensitive technique. It would show a single resonance for the fluorine atom at position 2. The chemical shift and coupling constants, particularly to adjacent protons (H-3) and carbons, would definitively confirm its location and electronic environment.
2D NMR: Two-dimensional NMR techniques are essential for connecting the information from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, visually mapping which protons are adjacent to each other. It would definitively link the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It would be used to assign each aromatic proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is critical for identifying quaternary (non-protonated) carbons and piecing together the final structure by showing longer-range connections between protons and the substituted carbon atoms.
Table 1: Expected NMR Data for this compound (Hypothetical)
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Signals for 2 aromatic protons, -NH₂, and -SO₂NH₂ protons. | Electronic environment and connectivity of protons. |
| ¹³C NMR | 6 distinct signals for aromatic carbons. | Carbon skeleton and effect of substituents. |
| ¹⁹F NMR | A single resonance for the fluorine atom. | Confirmation of fluorine's position and environment. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on how their bonds vibrate upon absorbing energy.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretches from both the aniline and sulfamoyl groups (typically in the 3300-3500 cm⁻¹ region), S=O stretches (asymmetric and symmetric) from the sulfamoyl group (around 1350 and 1160 cm⁻¹), and C-F and C-Cl stretches at lower wavenumbers (in the fingerprint region, <1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. The aromatic ring vibrations would be prominent in the Raman spectrum, providing further confirmation of the benzene core.
Table 2: Key Functional Group Vibrations for this compound
| Functional Group | Bond Vibration | Typical IR Absorption Range (cm⁻¹) |
|---|---|---|
| Aniline & Sulfamoyl | N-H Stretch | 3500 - 3300 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Sulfamoyl | S=O Asymmetric Stretch | 1370 - 1330 |
| Sulfamoyl | S=O Symmetric Stretch | 1180 - 1160 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Fluoro | C-F Stretch | 1300 - 1100 |
Mass Spectrometry (LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the detection capabilities of MS. It would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak ([M+H]⁺ or [M-H]⁻ depending on the ionization mode) corresponding to the mass of the molecule.
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's exact elemental formula (e.g., C₆H₆ClFN₂O₂S). By analyzing the fragmentation pattern, where the molecule breaks apart in a predictable way, researchers can confirm the connectivity of the different parts of the structure. Key expected fragments would arise from the loss of the sulfamoyl group (-SO₂NH₂) or halogen atoms.
Chromatographic Separation Techniques for Purity Profiling
Chromatography is used to separate a compound from a mixture, which is essential for assessing its purity and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most common and powerful techniques for purity analysis of non-volatile organic compounds.
HPLC: A reversed-phase HPLC method would be developed to assess the purity of this compound. The method would involve a C18 stationary phase and a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound would produce a main peak at a specific retention time, and any impurities would appear as separate, smaller peaks. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
UPLC: UPLC is a more advanced form of HPLC that uses columns with smaller particles, operating at higher pressures. This results in significantly faster analysis times and improved resolution, making it ideal for high-throughput purity screening and for separating closely related impurities that might co-elute in a standard HPLC run.
Gas Chromatography (GC) for Volatile Derivatives
Standard gas chromatography is generally not suitable for analyzing polar, non-volatile compounds like sulfamoylanilines due to their low volatility and potential for thermal degradation in the hot GC injector. However, it can be employed if the aniline is first converted into a more volatile derivative. This process, known as derivatization, might involve reacting the amine group to form a less polar, more thermally stable analogue that can be readily analyzed by GC. This approach is typically used for specific analytical challenges rather than routine purity profiling, for which HPLC is preferred.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and crystallographic parameters, offering unambiguous proof of a molecule's structure.
As of the current literature review, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the structural analysis of closely related aniline derivatives has been documented. For instance, the crystal structure of 4-chloro-2-iodo-aniline reveals specific intermolecular interactions, such as N-H⋯N hydrogen bonding and a Cl⋯I contact. nih.gov In this particular structure, the molecules form chains along the researchgate.net direction, and exhibit offset π-stacking. nih.gov While these findings are for a different molecule, they illustrate the type of detailed solid-state information that X-ray crystallography can provide for substituted anilines.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would be expected to yield precise data on its solid-state conformation and packing. The expected crystallographic data that would be determined is presented in the interactive table below.
Table 1: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | g/cm³ |
| Bond lengths & angles | Precise intramolecular distances and angles |
| Hydrogen bonding | Details of intermolecular interactions |
Spectroscopic Techniques for Quantitative Analysis in Research Samples
Spectroscopic methods are fundamental for the quantitative analysis of this compound in research samples, offering high sensitivity and specificity. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection and UV-Visible spectrophotometry are commonly employed.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components in a mixture. For an aniline derivative like this compound, a reversed-phase HPLC method with UV detection is a standard approach. mercativa.com The method's sensitivity can be significantly enhanced by using a Diode Array Detector (DAD) and optimizing for large volume injections, allowing for detection at parts-per-billion (ppb) levels. chromatographyonline.comsielc.com The quantitative determination relies on the principle that the peak area of the analyte is proportional to its concentration. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
The following interactive table outlines typical HPLC parameters that could be adapted for the quantitative analysis of this compound, based on methods developed for similar aromatic amines. researchgate.net
Table 2: Representative HPLC Parameters for Quantitative Analysis
| Parameter | Typical Conditions |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm researchgate.net |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with a buffer (e.g., H₂SO₄) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection Wavelength | UV at ~200-280 nm (based on the compound's chromophore) researchgate.netpharmahealthsciences.net |
| Injection Volume | 1-20 µL |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Linearity Range | e.g., 1.0-100.0 μg/mL pharmahealthsciences.net |
| Limit of Detection (LOD) | Typically in the ng/mL or ppb range chromatographyonline.comsielc.comresearchgate.net |
UV-Visible spectrophotometry is another valuable technique for the quantitative analysis of compounds containing chromophores, such as the substituted benzene ring in this compound. sielc.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. pharmahealthsciences.net For quantitative analysis, the wavelength of maximum absorbance (λmax) is determined from the UV spectrum of the compound. epa.gov The absorbance of research samples is then measured at this wavelength and the concentration is calculated using a calibration curve. The absorption spectrum, and therefore the λmax, of sulfonamides can be influenced by the pH of the solution. sielc.com
The interactive table below summarizes the key aspects of a UV-Visible spectrophotometric method for quantitative analysis.
Table 3: Parameters for Quantitative UV-Visible Spectrophotometric Analysis
| Parameter | Description |
| Instrument | Double beam UV-Visible spectrophotometer sielc.com |
| Wavelength (λmax) | Determined by scanning a standard solution of the compound |
| Solvent/Blank | A solvent that does not absorb at the analytical wavelength (e.g., Methanol, Acetonitrile) |
| Calibration Curve | A plot of absorbance vs. concentration for a series of standard solutions |
| Linearity | The concentration range over which the Beer-Lambert law is obeyed |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy |
For complex matrices, more advanced techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can be utilized. This method offers superior selectivity and sensitivity, making it suitable for the determination of trace amounts of the compound and its potential impurities.
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthesis Protocols
The imperative for environmentally benign chemical manufacturing has spurred research into greener synthesis routes for 4-Chloro-2-fluoro-5-sulfamoylaniline and its precursors. Traditional synthesis pathways often rely on harsh reagents and generate significant waste. Modern approaches focus on improving atom economy, reducing energy consumption, and utilizing less hazardous materials.
Key areas of development include:
Catalytic Hydrogenation: Replacing stoichiometric reducing agents like iron or tin chloride for the reduction of the nitro group precursor, 4-chloro-2-fluoronitrobenzene, with catalytic hydrogenation (e.g., using palladium on carbon) offers a cleaner alternative with higher efficiency and easier product isolation. chemicalbook.com
Solvent-Free Reactions: Investigating solid-state or solvent-free reaction conditions for steps like halogenation or nitration can significantly reduce volatile organic compound (VOC) emissions and simplify purification processes.
Alternative Fluorination Methods: While the Schiemann reaction is a classic method for introducing fluorine, research is ongoing into safer and more efficient fluorinating agents that avoid the use of hazardous reagents like fluoroboric acid. researchgate.net
Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions, potentially reducing byproducts and energy requirements. Exploring enzymatic routes for amination or sulfamoylation represents a long-term goal for green synthesis.
| Synthesis Step | Traditional Method | Green/Sustainable Alternative | Key Advantage |
|---|---|---|---|
| Nitro Group Reduction | Iron powder or tin chloride in acid nbinno.com | Catalytic hydrogenation with Pd/C chemicalbook.com | Higher efficiency, cleaner reaction, avoids heavy metal waste. |
| Fluorination | Schiemann reaction using fluoroboric acid researchgate.net | Modern nucleophilic fluorinating agents (e.g., KF with phase-transfer catalysts) | Improved safety and potentially milder conditions. |
| Reaction Medium | Use of organic solvents like o-dichlorobenzene google.com | Solvent-free conditions or use of greener solvents (e.g., water, ionic liquids) | Reduced VOC emissions and environmental impact. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry presents a significant opportunity for the synthesis of this compound. Flow chemistry offers enhanced control over reaction parameters, improved safety for hazardous reactions, and potential for seamless multi-step synthesis. springernature.com
Key Advantages of Flow Chemistry Integration:
Enhanced Safety: Many of the reactions involved, such as nitration and diazotization, are highly exothermic and potentially hazardous on a large scale. google.com Microreactors in flow systems minimize the reaction volume at any given time, allowing for superior heat dissipation and a significantly improved safety profile. springernature.com
Improved Yield and Purity: Precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize the formation of impurities.
Automation and Scalability: Automated flow synthesis platforms can operate continuously, enabling efficient production and straightforward scaling by extending operational time or using parallel reactor lines. beilstein-journals.org A multi-step sequence, from a precursor like 3-chloroaniline (B41212) to the final sulfamoylated product, could theoretically be integrated into a single, automated flow platform. researchgate.net
Exploration of Novel Biological Pathways and Targets through in vitro Studies
The sulfamoyl group is a well-established pharmacophore present in numerous diuretic drugs. mdpi.comnih.gov However, the unique substitution pattern of this compound and its derivatives suggests potential for interaction with a broader range of biological targets. Future in vitro studies are crucial for exploring these novel activities.
Potential Research Areas:
Antibacterial Activity: Sulfonamides are classic antibacterial agents that inhibit folate synthesis in microorganisms. nih.gov Derivatives of this compound could be screened against various bacterial strains, particularly anaerobic Gram-positive bacteria, where some related sulfonamides have shown promising activity. nih.gov
Anticancer Targets: The quinoxaline (B1680401) sulfonamide scaffold, which can be synthesized from aniline (B41778) precursors, has been investigated for its anticancer properties against a wide array of cancer cell lines. mdpi.com In vitro screening of derivatives could identify lead compounds for oncological research.
Enzyme Inhibition: Beyond diuretic targets, the sulfonamide moiety can interact with other enzymes. Screening against panels of enzymes, such as carbonic anhydrases, kinases, or proteases, could reveal unexpected inhibitory activities and new therapeutic avenues.
| Potential Biological Target Class | Example Target | Rationale for Exploration | Relevant in vitro Assay |
|---|---|---|---|
| Bacterial Enzymes | Dihydropteroate synthase | Classic sulfonamide mechanism of action. nih.gov | Microbial sensitivity tests (e.g., MIC determination). |
| Human Enzymes (Diuretic) | Carbonic Anhydrase, Na-K-Cl Cotransporter | Known activity of sulfamoyl-containing diuretics. nih.gov | Enzyme inhibition assays, ion transport studies in cell lines. |
| Human Enzymes (Anticancer) | Kinases, Topoisomerases | Activity observed in related quinoxaline sulfonamides. mdpi.com | Cytotoxicity assays against cancer cell lines, specific enzyme activity assays. |
Applications in Advanced Materials Science (e.g., polymers, specialty chemicals)
While primarily viewed as a pharmaceutical intermediate, the distinct functional groups of this compound—an aromatic amine, a sulfonamide, and halogen atoms—provide functionalities that could be exploited in materials science.
Monomer for Specialty Polymers: The primary amine group allows for its use as a monomer in the synthesis of high-performance polymers like polyamides, polyimides, or polyanilines. The presence of chlorine and fluorine atoms could impart desirable properties such as enhanced thermal stability, chemical resistance, and flame retardancy to the resulting polymer.
Functional Additive: The molecule could be incorporated as an additive to modify the properties of existing polymers. The polar sulfamoyl group could improve dye uptake, moisture absorption, or adhesion properties.
Precursor for Organic Electronics: Halogenated anilines are building blocks for various organic electronic materials. The specific electronic properties conferred by the chloro- and fluoro-substituents could be leveraged in the design of novel semiconductors, conducting polymers, or materials for organic light-emitting diodes (OLEDs).
Design of Targeted Chemical Probes for Biological Research
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. nih.govchemicalprobes.org The this compound scaffold is an attractive starting point for the development of such probes.
Strategies for Probe Development:
Affinity Labeling: The aniline group can be readily modified to incorporate a reactive moiety (e.g., an electrophile) or a photo-activatable group. Such a derivative could be used to bind covalently to its biological target, allowing for its isolation and identification.
Fluorescent Probes: By attaching a fluorophore to the scaffold, researchers can create probes to visualize the localization and dynamics of a target protein within cells using fluorescence microscopy.
Structure-Activity Relationship (SAR) Studies: The scaffold allows for systematic modification. The aniline can be alkylated or acylated, and the sulfamoyl group can be further substituted. Synthesizing a library of such derivatives would enable detailed SAR studies to optimize potency and selectivity for a given biological target, a critical step in developing a high-quality chemical probe. chemicalprobes.org
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-fluoro-5-sulfamoylaniline, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via multi-step halogenation and sulfamoylation. Begin with aniline derivatives, introducing chlorine and fluorine substituents using N-chlorosuccinimide (NCS) and Selectfluor® under anhydrous conditions. Sulfamoylation is achieved via reaction with sulfamoyl chloride in dichloromethane at 0–5°C. Key variables affecting yield include stoichiometric ratios (e.g., 1.2 equivalents of sulfamoyl chloride), reaction time (12–16 hours for sulfamoylation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor intermediates using TLC (Rf = 0.3–0.5) and confirm purity via HPLC (>98%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions. For -NMR, reference CFCl at 0 ppm; fluorine coupling constants (J) help resolve ortho/meta/para interactions.
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement, as demonstrated for structurally similar chloro-fluoroarenes (e.g., bond angles and torsion angles within ±2°) .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H] at m/z 238.984) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all synthesis steps to avoid inhalation .
- Waste Management : Segregate halogenated waste in labeled containers for incineration by certified facilities. Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
- Emergency Response : In case of skin contact, rinse with 0.1% sodium thiosulfate solution for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer : Conduct replicate measurements under standardized conditions (e.g., DSC for melting point analysis at 2°C/min heating rate). Compare results with literature using statistical tests (e.g., ANOVA for batch variations). For solubility discrepancies, employ shake-flask methods with HPLC quantification in solvents like DMSO or acetonitrile. Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions .
Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be mitigated?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate impurities. Derivatize with pentafluorobenzyl bromide to enhance GC/MS sensitivity .
- Detection : Employ GC/MS-SIM (selected ion monitoring) with a DB-5MS column (30 m × 0.25 mm ID). Monitor fragment ions (e.g., m/z 154 for chloro-fluoro fragments) and quantify impurities against a 5-point calibration curve (R > 0.995) .
Q. What role does this compound play in the synthesis of pharmacologically active compounds?
- Methodological Answer : The sulfamoyl group serves as a bioisostere for carboxylates, enhancing metabolic stability. For example, it is incorporated into kinase inhibitors via Suzuki-Miyaura cross-coupling with boronic acids. Optimize reaction conditions (e.g., Pd(PPh) catalyst, 80°C in dioxane/water) to achieve >85% coupling efficiency. Validate bioactivity using in vitro assays (e.g., IC measurements against target enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
